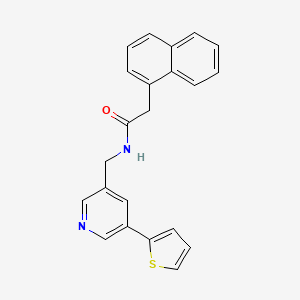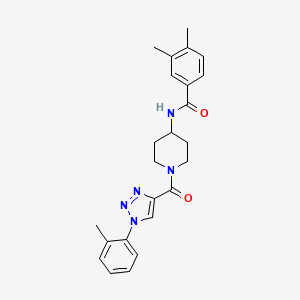
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine" is a chemically synthesized molecule that appears to be related to a class of compounds with a piperidine backbone, which are often explored for their potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties and are commonly investigated in medicinal chemistry.
Synthesis Analysis
The synthesis of piperidine derivatives typically involves the treatment of substituted benzhydryl chlorides with a piperidine moiety, followed by N-sulfonation with sulfonyl chlorides in the presence of a solvent like methylene dichloride and a base such as triethylamine . The synthesis process is often characterized by spectroscopic techniques such as 1H-NMR and IR, as well as elemental analysis to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with the piperidine ring often adopting a chair conformation. Substituents on the piperidine ring can influence the overall molecular geometry, as seen in the case of 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one, where the dihedral angles between the phenyl rings and the piperidine ring are significant . Crystallographic studies can reveal the precise conformation and the spatial arrangement of the substituents .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including addition-rearrangement reactions with arylsulfonyl isocyanates to generate functionalized piperidones . The reactivity of these compounds can be influenced by the nature of the substituents on the piperidine ring and the presence of other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. The presence of sulfonyl groups and other substituents can affect properties such as solubility, melting point, and reactivity. The crystal structure studies provide insights into the intermolecular interactions that can influence the compound's stability and reactivity . For instance, hydrogen bonding and C-H...π interactions can stabilize the crystal structure and potentially affect the compound's solubility and melting point .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
"1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine" derivatives have shown potential in antimicrobial applications. For instance, Vinaya et al. (2009) synthesized derivatives of piperidine that were evaluated for their efficacy as antimicrobial agents against bacterial and fungal pathogens affecting tomato plants. Compounds displayed significant potent antimicrobial activities, highlighting the potential of such derivatives in agricultural applications to combat plant diseases (Vinaya et al., 2009).
Enzyme Inhibition for Therapeutic Applications
Sulfonyl piperidine derivatives have been investigated for their enzyme inhibition properties, potentially offering therapeutic benefits. Khalid et al. (2013) synthesized O-substituted derivatives showing promising activity against butyrylcholinesterase enzyme, suggesting a potential for treating diseases associated with cholinesterase imbalance (Khalid et al., 2013).
Anticancer Agents
Research by Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Some synthesized compounds displayed strong anticancer activities, underlining the importance of piperidine derivatives in developing new cancer therapies (Rehman et al., 2018).
Chemical Synthesis and Molecular Design
Piperidine derivatives, including those with sulfonyl groups, play a crucial role in organic synthesis and molecular design. Back and Nakajima (2000) described a new route to synthesize piperidines and related structures, offering a method to create complex organic molecules for various applications (Back & Nakajima, 2000).
Novel Therapeutic Agents
Further research into the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists by Sonda et al. (2004) demonstrates the potential of sulfonyl piperidine derivatives in the development of novel prokinetic agents with reduced side effects (Sonda et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO5S2/c1-14-18(20)4-3-5-19(14)28(24,25)21-12-10-17(11-13-21)27(22,23)16-8-6-15(26-2)7-9-16/h3-9,17H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUIWMKZJGFLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

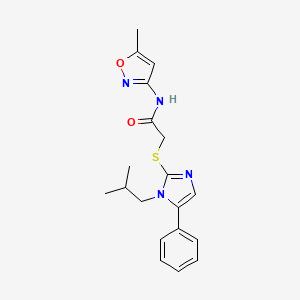

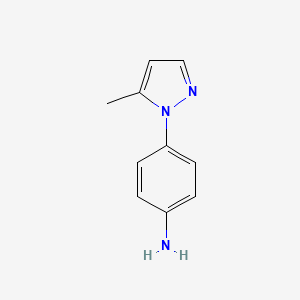

![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2530203.png)
![N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2530207.png)
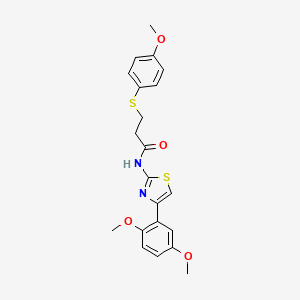
![1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530209.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2530210.png)


